3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine
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Overview
Description
3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine is a chemical compound with the molecular formula C12H17NO3. It is characterized by the presence of a methoxy group and a dioxin ring structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine typically involves the following steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Propan-1-amine Group: This step involves the reaction of the dioxin intermediate with a suitable amine precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine is unique due to its specific structural features, such as the methoxy group and the dioxin ring
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-7-9(3-2-4-13)8-11-12(10)16-6-5-15-11/h7-8H,2-6,13H2,1H3 |
InChI Key |
XTOUDUDZCOIRHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)CCCN |
Origin of Product |
United States |
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